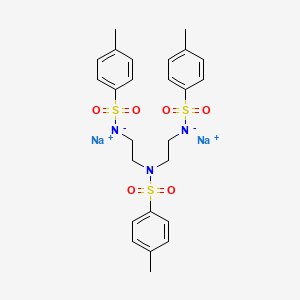

N,N',N''-Tritosyldiethylenetriamine disodium salt

Description

Properties

IUPAC Name |

disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXFIPYUNYRUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3Na2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391594 | |

| Record name | N,N',N''-Tritosyldiethylenetriamine disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-80-6 | |

| Record name | N,N',N''-Tritosyldiethylenetriamine disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-Tri-p-tosyldiethylenetriamine,disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N',N''-Tritosyldiethylenetriamine Disodium Salt: Synthesis, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N',N''-Tritosyldiethylenetriamine Disodium Salt, a key intermediate in the synthesis of polyaza macrocycles and other complex molecules of interest in medicinal chemistry and materials science. We delve into the strategic importance of the tosyl protecting group, detailing the synthesis of the parent compound, N,N',N''-Tritosyldiethylenetriamine, and its subsequent conversion to the disodium salt. The guide further explores the applications of this versatile reagent, with a particular focus on its role in the renowned Richman-Atkins macrocyclization reaction. We will also touch upon the emerging applications of the resulting macrocycles in drug development, including their use as ligands for metal complexes in radiopharmaceuticals and as potential therapeutic agents. This document is intended to serve as a practical resource for researchers, providing not only theoretical background but also actionable experimental protocols and key technical data.

Introduction: The Strategic Importance of Tosyl-Protected Polyamines

In the intricate field of organic synthesis, the selective modification of polyfunctional molecules is a paramount challenge. Polyamines, such as diethylenetriamine, possess multiple reactive sites that can lead to a cascade of undesired side reactions if not properly managed. The strategic use of protecting groups is therefore essential to orchestrate a desired synthetic outcome. The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for amines due to its exceptional stability across a broad range of reaction conditions, including acidic and basic environments, as well as its ability to withstand many oxidizing and reducing agents.

The electron-withdrawing nature of the sulfonyl group in a tosylamide significantly diminishes the nucleophilicity and basicity of the nitrogen atom it protects. This chemical inertness allows for transformations at other parts of the molecule without interference from the protected amine. Crucially, the hydrogen atoms on the nitrogen of a tosylamide are acidic enough to be removed by a strong base, generating a nucleophilic amide anion. This feature is the cornerstone of the utility of this compound in carbon-nitrogen bond-forming reactions.

This guide will focus on the synthesis, properties, and applications of N,N',N''-Tritosyldiethylenetriamine and its disodium salt, a cornerstone reagent for the construction of complex molecular architectures.

Synthesis and Characterization

The preparation of this compound is a two-step process, commencing with the tosylation of diethylenetriamine, followed by the deprotonation of the terminal tosylamides.

Synthesis of N,N',N''-Tritosyldiethylenetriamine

The synthesis of N,N',N''-Tritosyldiethylenetriamine is achieved by the reaction of diethylenetriamine with three equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct. A well-established and reliable procedure is documented in Organic Syntheses, which provides a high-yielding and scalable method.[1]

Experimental Protocol: Synthesis of N,N',N''-Tritosyldiethylenetriamine [1][2][3]

-

Reaction Setup: In a well-ventilated fume hood, a 5-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel.

-

Reagent Preparation: The flask is charged with 1150 g (6.037 moles) of p-toluenesulfonyl chloride and 3 liters of pyridine. The mixture is stirred and warmed to 50°C to dissolve the solid. The flask is then placed in a 30°C water bath.

-

Addition of Diethylenetriamine: A solution of 206 g (2.00 moles) of diethylenetriamine in 300 ml of pyridine is added dropwise from the addition funnel at a rate that maintains the reaction temperature between 50–60°C. This addition typically takes about 1 hour.

-

Reaction Completion: The reaction mixture is maintained at 50–60°C for an additional 30 minutes after the addition is complete.

-

Workup and Isolation: The mixture is cooled and then divided into two equal portions in 4-liter Erlenmeyer flasks. To each flask, 1000 ml of water is slowly added with vigorous mechanical stirring.

-

Precipitation and Filtration: The mixture is stirred overnight and then cooled in an ice bath for 2 hours to ensure complete precipitation of the product. The white solid is collected by filtration.

-

Washing and Drying: The collected solid is thoroughly washed with ice-cold 95% ethanol and then dried in a vacuum oven at 100°C.

-

Yield and Purity: This procedure typically yields 950–1015 g (84–90%) of N,N',N''-Tritosyldiethylenetriamine with a melting point of 173–175°C.

Synthesis of this compound

The disodium salt is prepared by treating the parent tritosylated compound with a strong base, such as sodium ethoxide, in absolute ethanol. The acidic protons on the terminal sulfonamide nitrogens are readily removed to generate the desired disodium salt.

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: A 3-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The apparatus is flushed with nitrogen.

-

Reagent Preparation: The flask is charged with 1 liter of absolute ethanol and 425 g (0.752 mole) of N,N',N''-Tritosyldiethylenetriamine under a nitrogen atmosphere.

-

Addition of Base: The stirred slurry is heated to reflux. The heat source is then removed, and 1000 ml of a 1.5 N sodium ethoxide solution is added rapidly through the addition funnel.

-

Crystallization and Isolation: The resulting solution is decanted from any undissolved material into an Erlenmeyer flask. The disodium salt crystallizes upon standing overnight. The product is collected by filtration under a nitrogen atmosphere.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of N,N',N''-Tritosyldiethylenetriamine is provided in the table below.

| Property | Value | Reference |

| CAS Number | 56187-04-3 | [4][5] |

| Molecular Formula | C25H31N3O6S3 | [4] |

| Molecular Weight | 565.73 g/mol | [4] |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | 172-176 °C | [2][5] |

| Boiling Point | 736.9 ± 70.0 °C (Predicted) | [2] |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) | [2] |

Spectroscopic characterization is essential for confirming the identity and purity of the synthesized compounds. Key expected features in the spectra of N,N',N''-Tritosyldiethylenetriamine include:

-

¹H NMR: Aromatic protons of the tosyl groups will appear as two doublets in the range of 7.3-7.8 ppm. The methyl protons of the tosyl groups will be a singlet around 2.4 ppm. The methylene protons of the diethylenetriamine backbone will appear as multiplets in the aliphatic region.

-

¹³C NMR: Characteristic signals for the aromatic carbons of the tosyl groups, the methyl carbons, and the aliphatic carbons of the diethylenetriamine backbone will be observed.

-

IR Spectroscopy: Strong absorption bands corresponding to the S=O stretching of the sulfonamide groups will be present around 1340 and 1160 cm⁻¹. N-H stretching vibrations may also be observed.

Applications in Scientific Research and Drug Development

The primary utility of this compound lies in its role as a nucleophilic building block for the synthesis of larger, more complex molecules, particularly polyaza macrocycles.

The Richman-Atkins Macrocyclization

The Richman-Atkins synthesis is a powerful and widely used method for the preparation of macrocyclic polyamines.[6] This reaction involves the condensation of a disodium salt of a tosylated polyamine with a di-electrophile, typically a di-tosylate or a di-halide, in a polar aprotic solvent such as dimethylformamide (DMF).

The use of this compound in a Richman-Atkins reaction allows for the construction of a variety of macrocyclic structures. For example, its reaction with ethylene glycol di-tosylate would yield the tosylated derivative of 1,4,7-triazacyclononane (TACN), a highly important ligand in coordination chemistry.

The tosyl groups serve a dual purpose in this synthesis: they protect the secondary amine during the cyclization and activate the terminal amines for deprotonation. Following the successful formation of the macrocycle, the tosyl groups can be removed under strongly acidic or reductive conditions to yield the free polyamine.

Applications in Drug Development

Polyaza macrocycles and their derivatives are of significant interest in drug development due to their ability to form stable complexes with metal ions and to interact with biological targets.

-

Radiopharmaceuticals: Macrocyclic ligands, such as those derived from TACN, are excellent chelators for radiometals used in medical imaging (e.g., PET, SPECT) and targeted radiotherapy. The resulting radiometal-ligand complexes can be conjugated to targeting vectors, such as peptides or antibodies, to deliver the radioactive payload specifically to cancer cells or other diseased tissues. The use of N,N',N''-Tritosyldiethylenetriamine as a precursor for these ligands is therefore of great importance in the development of next-generation radiopharmaceuticals.[7]

-

Therapeutic Agents: Polyamines and their analogs are known to play crucial roles in cell growth and proliferation. Derivatives of polyamines, including macrocyclic structures, have been investigated as potential anticancer agents.[8] Furthermore, tosyl-polyamine derivatives have been shown to exhibit neuroprotective effects by inhibiting ionotropic glutamate receptors, suggesting their potential for the treatment of neurodegenerative diseases.[1] The metal complexes of tosylated amino acids have also demonstrated promising biological activities, including as carbonic anhydrase inhibitors and anticancer agents.[9]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility is rooted in the robust and reliable chemistry of the tosyl protecting group, which allows for the controlled construction of complex molecular architectures. The detailed synthetic protocols provided in this guide, based on well-established literature procedures, offer a practical resource for researchers. The primary application of this compound in the Richman-Atkins macrocyclization has paved the way for the synthesis of a vast array of polyaza macrocycles. These macrocycles, in turn, are finding increasingly important applications in drug development, particularly in the fields of radiopharmaceuticals and targeted therapies. As the demand for sophisticated molecular scaffolds continues to grow, the importance of key building blocks like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the chemical and pharmaceutical sciences.

References

- Hanson, P. R., & Mealy, M. J. (2002). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. Journal of the American Chemical Society, 124(35), 10434–10435.

- Miki, T., et al. (2012). Synthesis and Characterization of Sodium N,N'-dioctyl-ethylenediamine Diacyl Propionate. Journal of Oleo Science, 61(7), 359-366.

- Richman, J. E., & Oettle, W. F. (1977). Macrocyclic Polyamines: 1,4,7,10,13,16-Hexaazacyclooctadecane. Organic Syntheses, 57, 86.

- Prakash, O., et al. (2015). Macrocyclic Polyamines: 1,4,7,10,13,16-Hexaäzacycloöctadecane.

- Brand, C., et al. (2017). Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me. ZORA (Zurich Open Repository and Archive).

- Khan, I., et al. (2018). Metal complexes of tosyl sulfonamides: design, X-ray structure, biological activities and molecular docking studies. RSC Advances, 8(6), 3125-3139.

- Li, M., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. Royal Society Open Science, 11(6), 231979.

- Cai, W., & Chen, X. (2022).

- BenchChem. (2023). N-p-Tosylglycine: A Versatile Ligand for the Formation of Bioactive Metal Complexes. Retrieved from a relevant BenchChem technical document.

- Agaeva, M. U., et al. (2023). A convenient synthesis of N,N',N''-trisubstituted diethylenetriamines.

- Ma, D. L., et al. (2015). Group 9 organometallic compounds for therapeutic and bioanalytical applications. Accounts of Chemical Research, 48(1), 298-308.

- Li, M., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines.

- Editorial. (2022). Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry”. Molecules, 27(11), 3619.

- Patent DE2439275B2.

- Sombrito, E. Z., et al. (2004). Radiolabeling, quality control and radiochemical purity assessment of 99mTc-HYNIC-TOC. INIS-IAEA.

- Müller, C., et al. (2019). A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb. Cancers, 11(7), 933.

- Mota de Freitas, D., et al. (2002). Cytotoxic effects of metal complexes of biogenic polyamines. I. Platinum(II) spermidine compounds: prediction of their antitumour activity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1581(1-2), 35-44.

-

PrepChem. (n.d.). Step 1: Synthesis of N,N',N''-tri(p-toluenesulfonyl)diethylene-triamine. Retrieved from [Link]

- Garda, Z., et al. (2021). Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference. Inorganics, 9(11), 85.

- Royal Society of Chemistry. (2014).

- Royal Society of Chemistry. (2017).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N,N',N''-TRITOSYLDIETHYLENETRIAMINE | 56187-04-3 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. N,N ,N -Tritosyldiethylenetriamine = 99.0 56187-04-3 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. Cytotoxic effects of metal complexes of biogenic polyamines. I. Platinum(II) spermidine compounds: prediction of their antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal complexes of tosyl sulfonamides: design, X-ray structure, biological activities and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

physical properties of N,N',N''-Tritosyldiethylenetriamine disodium salt

An In-Depth Technical Guide to the Physical Properties of N,N',N''-Tritosyldiethylenetriamine Disodium Salt

Authored by a Senior Application Scientist

Introduction

This compound is a key intermediate in advanced organic synthesis, particularly in the field of macrocyclic chemistry. As the deprotonated form of N,N',N''-Tritosyldiethylenetriamine, its utility as a potent nucleophile is well-established. An in-depth understanding of its physical properties is paramount for researchers, scientists, and drug development professionals. These properties govern its storage, handling, reactivity, and suitability for specific synthetic applications. This guide provides a comprehensive analysis of the core physical characteristics of this compound, grounded in established scientific principles and experimental observations. It is designed to offer not just data, but also the causal insights behind the values, empowering researchers to optimize their experimental designs.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation upon which all physical property analysis is built. The molecule consists of a flexible diethylenetriamine backbone, with each of the three nitrogen atoms substituted with a p-toluenesulfonyl (tosyl) group. The disodium salt is formed by the deprotonation of two of the three sulfonamide protons, creating anionic nitrogen centers counterbalanced by two sodium ions.

-

Chemical Name: this compound

Caption: Chemical structure of this compound.

Summary of Core Physical Properties

For ease of reference, the primary physical properties are summarized in the table below. Each of these parameters will be discussed in greater detail in the subsequent sections.

| Property | Value | Significance & Comments |

| Molecular Weight | 609.69 g/mol [2][3][5] | Essential for stoichiometric calculations in chemical reactions. |

| Appearance | White to off-white solid | Typical for organic salts. Color may indicate purity. |

| Melting Point | 275 °C (decomposes)[1][2][6] | High melting point indicates strong ionic lattice energy. Decomposition suggests thermal instability at this temperature. |

| Solubility | Soluble in 95% ethanol (25 mg/mL)[5][6] | Indicates good solubility in polar protic solvents. Expected to have good solubility in other polar solvents like DMF and DMSO. |

| pKa (of conjugate acid) | 10.38 ± 0.50 (Predicted for neutral form)[7] | The relatively low pKa of the N-H protons on the neutral tosylamide facilitates deprotonation to form the salt. |

| Storage Temperature | Room Temperature or 2-8°C[1][2] | Stable under standard laboratory conditions. |

Detailed Analysis of Physical Properties

Melting Point and Thermal Stability

The melting point of this compound is reported to be 275 °C, at which it also undergoes decomposition.[1][2][6] This high value is characteristic of an ionic solid, where significant thermal energy is required to overcome the electrostatic forces of the crystal lattice.

In contrast, the neutral, protonated form (N,N',N''-Tritosyldiethylenetriamine) exhibits a much lower melting point in the range of 172-178 °C.[7] This substantial difference underscores the transition from a molecular solid, held together by weaker intermolecular forces (like hydrogen bonding and van der Waals forces), to an ionic solid with strong coulombic attractions between the organic anion and the sodium cations. The decomposition upon melting indicates that the covalent bonds within the molecule begin to rupture at this temperature, a critical consideration for any high-temperature reaction planning.

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample must be well-packed to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Protocol: The sample is heated rapidly to a temperature approximately 20 °C below the expected melting point.

-

Data Acquisition: The heating rate is then reduced to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, the onset of decomposition (e.g., charring) should be noted.

Solubility Profile

The disodium salt is documented as being soluble in 95% ethanol at a concentration of 25 mg/mL, yielding a clear, colorless to yellow solution.[5][6] This behavior is consistent with the "like dissolves like" principle; the ionic nature of the salt facilitates its dissolution in polar solvents like ethanol.[8]

The neutral precursor, by contrast, is noted for its excellent solubility in various organic solvents.[9] The disodium salt is expected to have limited solubility in non-polar solvents such as hexanes or toluene, but good solubility in polar aprotic solvents commonly used in synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This solubility is a critical factor in its application, for instance, in the preparation of macrocycles where DMF is a common solvent.[6]

Caption: General equilibrium showing the deprotonation of a sulfonamide.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a precursor for constructing complex nitrogen-containing molecules. Its most notable application is in the synthesis of triazamacrocycles, such as 1,4,7-triazacyclononane (TACN). In these syntheses, the disodium salt acts as a powerful bis-nucleophile, reacting with a suitable bis-electrophile (e.g., 1,2-dibromoethane) in a cyclization reaction. [6]The tosyl groups serve as excellent protecting groups for the nitrogen atoms, which can be removed in a subsequent step.

Caption: Synthetic pathway from the disodium salt to a macrocycle.

Conclusion

The —its high melting point, solubility in polar solvents, and the inherent nucleophilicity derived from its salt structure—are defining characteristics that dictate its application in organic synthesis. This guide has aimed to provide not only the quantitative data but also a qualitative understanding of why these properties manifest and how they can be leveraged for successful experimental outcomes. A thorough grasp of these principles is essential for any scientist working with this versatile and important chemical intermediate.

References

- N,N´,N´´-Tritosyldiethylenetriamine disodium salt - CHEMICAL POINT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO58nTuWNNaHT-s47P41hGQ-wqUCdqV6xu59mSm_sVc5Phz50MiFtn7AYTBZ5KZn2ZbmeLKjHS8K1m4eg3mJI5ErpP_ehPM79hq4IIl_pL_HMXUCq9HdwuWwrdu3RjYyfmeVK6MHMUiUl_IDRpp9zEuQON-aVnxBhr8Dsh9WoHgwkNtdt8KgxF-kTUhsbfCNql]

- N,N',N''-TRITOSYLDIETHYLENETRIAMINE | 56187-04-3 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8jtCvQdWEWaDzLINJRDm0H1vuxvzXNi3oYg6V8ksFyY7G0FJeZlVTGHV2GmDMJesw-oV8WIS_4lcYWNKr2CVl54yVPk2uw_CPdhb-ZTe6EDDi-sdG33D3eNYoBy4XEvNeNISqwQREPDSp1nVCHeIlpSBZBTkMKlnV_nXU43Wj2Q==]

- N,N´,N´´-Tritosyldiethylenetriamine disodium salt - CHEMICAL POINT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu_fthzY5sugNmbMu4sBRju_0l4csbhwXxYDQkqXX5A7lLyuwL61wQGUmVwG-XKL8MTCsDXYa31tLmkWhiEDnsVCxRBi5yx0ZNi97pOORiwpk1hsotBjY0GObDZmgYM2RZdmL4w2m-5GcHHKNLR4gnzS55gw20aBHZc6ZfoVh0VTjPcxD1ug0Z3u6ag4yJ-cTz]

- 56187-04-3 N,N',N''-TRITOSYLDIETHYLENETRIAMINE C25H31N3O6S3, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbFM5GI1Yx2gA7_cYYEvuqLmYuXxfKzJdRslV5B4kiq79J-_TrnvgLM5gD71zhmy2BU1of9J6WmFvnEVkI6ntbs-F2LEB2l3Z6DuoDJV69hwXRptc04Ud3FFuug4Vb8a1ZNF4xODDoyGsx48LgxtZCwgU=]

- N,N ,N -Tritosyldiethylenetriamine = 99.0 56187-04-3 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI2Ufpg0VlCqySPJoly8xZlXT7kU5wr8vdoTOHDMwjg5K10eRyNc0sFnJej3a3OkB6Zo5qMFumryY65Oni1_fIOZt-jpH0OmlxcZZQJlMNX3DKKvMRFOfVzUl85eEAUh4chTV6LZwEaJbH7pnbUb9lAwCY]

- Preparation, Characterization, and Outer-Sphere Electron-Transfer... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGduEl7_Y-PbMIURv-gUnBH4n9iHxhtpO2EG98dRI8da3benyYmUTWYjB4I7w-yH9y5pkxdOnAjRv543bUvgoVd5ptp3zCTiVktNQkdRqed2vZj_IeJqCHg6MVn5ZVqynsXILFQ6DcOoUN47ERXsdLllkGlgl3frz3CSAyd_Iu5SDXkUNDT77kueNAdOPvIuAB2-UpHR_vlhIk=]

- N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine | 56187-04-3 - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_y9rTh4uxdwDrp3euMGk7HgKijmNQYzMoZh5m-WRHrSWZkUaVK7ro3CEIDM2-1a4KLEkFIwwS9dVntHUd7rDxI3PdCv0YpzR5ER15hn2CNp3G9Xexx-00tmBe-9G_tN1JYIHWcQ==]

- N,N ,N -Tritosyldiethylenetriamine 97 52601-80-6 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOzSfMmSFw6oGiy565NV9gYgsYtZR52yThH2-KuWJmjtEDXFIOpUU3rTHeRj_DnwE7ubnvclnXuYPPY7Rx1pz-9vJ1nrug5wPwNJg-BaXOyppfqIhVznsbRLGc7DyORrGWFUE-1vKUmVZfslRlqlcJfNRQBQ==]

- Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me - ZORA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2cSF1DGqfQVMLEwSYGs-l3IWVDkT4bdT5rwZwDmjpqPWwwJ_r3F17ozpifMaSPpqQchf3hF_4xFhVmQDa-9vsoz-ABjN-iZAR14iUXoh-U6geR7gnyM3zvgP8VtnPMKXU7bUsBftmLEgJRf6-NcvbUd6lhhGsltU48P23Ch3D_EjmkG23CgOHiNDS_V3WoerXYyKPzpiaf8zo]

- N, N', N''-Tritosyldiethylenetriamine disodium salt, min 97%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm3NkgcWVFp7EmWoQabCc08ut1-PJaaPnbrOoXa-b-vL08ff4ou0w8kzDICPc3QZcbWzCL60ksi5fDAor4jK6azAKoIMPD6_CUaJL_cxT8dBzE6e4RB4021ZcDU-jiXE4c45brrIO-wec7Otyq82huehOCTNhIq3Tp7-TMzTv23ot3ajvQHveBhfqE9V8IJJCUuhwC8c7PqWlMI-9DHOKW]

- This compound | 52601-80-6 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf_4yFHmvolum5bbWwIcBXu6vrPBAHeu5tLRf8CylbcYqhdpzKfwxKA35U4MxmXdJC1GLGtqYjJsKC39O4F3mS4ov6EmzWJOxD53I75N17W1tmNHbuQyGQvT-1V5j1g472mXkJxBj9CuC9tV6pK_--KJAZI1NePy637aR7k74=]

- N′′-Tritosyldiethylenetriamine | CAS 56187-04-3 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHDZnl1oFs0SMA7D25VStbERJEHEDYDbenTcCcC9OM5Vc_WEZKO8APO4bkBcXJPOlrU_XD0ZFC9dGD1HVrMDaA9b8iGhZPM96UEu4fvvBHIqDv1Tes4DRo8qYLsUpsisSvz_Xi8jkFN_52RlddiY-AlNc091D3OpYC6QqQxn4XaW7b8edOuoTnVVvMeQ==]

- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGnxITUF5QSdMApnVNMTJXx9mhBYyWwjgOIji_t17pj1prMn8yx8a6IBn6kV29mqlYK8QJcNNDmaD2P6AsujTukPg94solLc294wEe00pBlC9VTpOxqU-vwTf-XBoGHwS48wdk_Qwia7h1QW69CX20ja2d0epAWEvMUkQ0kZDc71_0lcxxKshdafX0HQCZQLDMml1xSNGhY4V2jOJXkBrqTWVY40EyHcHgL6dEVJyD_vbLQ2EmHWfuiFrCSkyKTvo5Zzfi-dHdByvk1rxSBwFzTG30zget1IhXxJiq]

- 2.6: Physical properties of organic compounds - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTKXxBP2LaBnWtlvth-4-Il6AI16Z7p99F7KCWb_Q2egbGMPUX0WgT-mG-87RkFN1FhNy6EZeu8VtD892jP72hbzwx37Sv3QfAMUUt7PrAE6VBJ0v5HClMLnZkhUg0Bip909qaurJYZdZjR8mN_bmafr_f1urRPdwtVNGC2qwPcQyVaw-KyftGJT8qHFIqphaNoI39pYJkjvco8bYNIt1KUy8S5iWVvkIFbckeD4-kU2w0-W4APGqSX3WsIyDl2woFb9QcVjgYTKU9GDr9jxwHh9ADtGXr0gxcpb1GC-JawsouqYUJ4ctHkSvIuh3_ZntMgBo3VoyqKwxx2ra2C6ZO_od0zIFFxVzajInQzzGS4vfw32d82JDHEmJRcRpicqmCve0=]

- Experiment No.15 Aim:To Identify The Functional Group Present in The Given Organic Compound - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGQjV3VomtEKjD1aXR0IrwlNwAZ-w-zrxbNOOCU_Q05eUAHzH1i4AYcA0GUWS8IJsqgz8Ir6Q3S8d5gk9lKCVJbaX-HZ9-EmrTxLmklZ35QOBez83wtDlXRvrDTaaF5w4eiwudqNrC1zWEGnV1WGWyVXkvZREH_rYFAGWOF8KYGMGfoZLWeVuF]

- Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuUvQ-aUUk3zZOn-tua68rD_JVL-3BO1fsVE4Y8mZ54HnYlqLAsijifs3GuV8XomBO8zsFEUdfm1BUnjjiIfzcoZUb_ol33-l_fHTZZeYmhNPGxf-PNi8pz79gwEP5VqP_Q2OqlEvxBE7VYdIFIynWpamFYKg15Xv9eQyJNu0=]

- Theoretical Calculations of Organic Salts and Their Correlation with Proton Conductivity | ACS Applied Polymer Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKUh4A1MblKSRWUE_6iU3QmnwwcahAtvQMYC_C5akGbKXR-P5jvgewvFeGTGWxmSBtVC4_m6nDuTQACylCe3f0reZzMZz7LDbr832qQMX2RQy8CDm_ISUSq03CDnAUzSo498GLb7Ifz9e_]

- 52601-80-6 | this compound - A2B Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKNP-zRQFow_bgEMVQQiT8IuvcEkbpUYBUIHbcQxwxH9cVAkqQEh9sGnvfchswc8IGSZhyLEUkmx1x4ro_rJ8JqoMQngbc1_6ZosrlOOoaaV__ggMWvPtUl6s=]

- N,N′,N′′-Tritosyldiethylenetriamine disodium salt (97%) - Amerigo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSEaeJYMZM9_l9cSB9XE1Hfba9PI9kO-ENtWgsifUuDhmQuO1q74GvYbsmuwWq1ZaFEuUiqoDkYEbb1dtpmCAwEqSDmp1KobEHsWxi81QgXR9_BLjtgFa-m4uC0lBFOXDyRguBaehr_JXul7ag3Jn7ztoIa2X_isr1Iik54hgjntMA0g4c717Fbs_yEeZ8xpcK8Tdz8M642aNBfnWK]

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. calpaclab.com [calpaclab.com]

- 4. a2bchem.com [a2bchem.com]

- 5. N,N′,N′′-Tritosyldiethylenetriamine disodium salt (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. N,N′,N′′-三(对甲苯磺酰)二乙撑三胺 二钠盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N,N',N''-TRITOSYLDIETHYLENETRIAMINE | 56187-04-3 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to N,N',N''-Tritosyldiethylenetriamine Disodium Salt: Synthesis, Application, and Significance in Macrocyclic Chemistry

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N,N',N''-Tritosyldiethylenetriamine disodium salt, a critical intermediate in the synthesis of polyaza macrocycles. This document delves into the compound's fundamental properties, detailed synthetic protocols, and its pivotal role in advanced chemical syntheses, particularly in the development of chelating agents for medical applications.

Core Compound Analysis

This compound is the deprotonated form of N,N',N''-Tritosyldiethylenetriamine. The presence of three electron-withdrawing p-toluenesulfonyl (tosyl) groups significantly increases the acidity of the N-H protons of the parent amine, facilitating the formation of this stable disodium salt. This salt is not typically isolated for long-term storage but is generated in situ or used immediately in subsequent reactions. Its primary utility lies in its role as a nucleophile in cyclization reactions.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | sodium ((tosylazanediyl)bis(ethane-2,1-diyl))bis(tosylamide) | [2] |

| CAS Number | 52601-80-6 | [1] |

| Molecular Formula | C₂₅H₂₉N₃Na₂O₆S₃ | [1] |

| Molecular Weight | 609.69 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in 95% ethanol (25 mg/mL) | [4] |

| Storage Temperature | Room Temperature; sensitive to moisture | [1][5] |

Note: Data for the neutral precursor, N,N',N''-Tritosyldiethylenetriamine (CAS 56187-04-3), includes a melting point of 172-176 °C.[6][7]

Synthesis and Mechanism: From Precursor to Active Nucleophile

The journey to utilizing the disodium salt begins with the robust synthesis of its neutral precursor, followed by a straightforward deprotonation. The entire process is a well-established pathway, foundational to the renowned Richman-Atkins macrocyclization.

Synthesis of N,N',N''-Tritosyldiethylenetriamine (Precursor)

The precursor is synthesized by the reaction of diethylenetriamine with p-toluenesulfonyl chloride.

Caption: Synthesis of the Tritosylated Precursor.

Expertise & Causality:

-

Choice of Reagents: Diethylenetriamine serves as the linear tri-nitrogen backbone. p-Toluenesulfonyl chloride is used to install the tosyl protecting groups.

-

Role of Pyridine: Pyridine serves a dual purpose. It is an effective solvent for both reactants and, more importantly, it acts as a base to neutralize the hydrochloric acid generated during the reaction, forming pyridinium hydrochloride and driving the reaction to completion.[3]

-

Temperature Control: The reaction temperature is maintained at 50-60°C. This provides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition.[3]

Formation of this compound

The active nucleophile for cyclization is generated by deprotonating the two terminal sulfonamide protons.

Caption: Formation of the Disodium Salt Nucleophile.

Expertise & Causality:

-

Choice of Base: Sodium ethoxide is a strong, non-nucleophilic base suitable for deprotonating the acidic N-H bonds of the sulfonamides. The pKa of a tosylamide N-H is in the range of 10-11, making it readily removable by an alkoxide.

-

Solvent: Absolute ethanol is used as the solvent. It is critical that the solvent is anhydrous, as water would compete with the sulfonamide for the base and could hydrolyze the reactants.[3]

-

Inert Atmosphere: The procedure is performed under a nitrogen atmosphere to prevent moisture from interfering with the reaction and to avoid oxidation.[3]

Application in Drug Development: The Richman-Atkins Macrocyclization

The primary and most significant application of this disodium salt is in the Richman-Atkins synthesis of polyaza macrocycles, such as 1,4,7-triazacyclononane (TACN).[6] These macrocycles are exceptional chelators for metal ions and form the core structure of many diagnostic and therapeutic radiopharmaceuticals.

Experimental Protocol: Synthesis of a Protected Macrocycle

This protocol describes the cyclization reaction between the disodium salt and an appropriate dielectrophile, such as 1,2-bis(tosyloxy)ethane, to form the protected TACN macrocycle.

Step 1: Reaction Setup

-

To a 5-liter, three-necked flask equipped with a mechanical stirrer and thermometer, add 151 g (0.248 mole) of this compound.[3]

-

Add 2000 mL of anhydrous N,N-dimethylformamide (DMF). Stir the solution to ensure dissolution.[3]

Step 2: Cyclization

-

Heat the stirred solution to 100°C.[3]

-

In a separate flask, dissolve 200 g (0.247 mole) of a suitable dielectrophile, such as 1,2-bis(p-toluenesulfonyloxy)ethane, in 800 mL of anhydrous DMF.[3][6]

-

Add the dielectrophile solution dropwise to the heated disodium salt solution over a period of 3 hours.[3]

-

Maintain the reaction mixture at 100°C for an additional 30 minutes after the addition is complete.[3]

Step 3: Workup and Isolation

-

Remove the heat source and allow the mixture to cool.

-

Add 500 mL of water to precipitate the crude product.[3]

-

Collect the solid product by filtration, wash thoroughly with water and then with cold ethanol to remove residual DMF and other impurities.

-

Dry the resulting white solid under vacuum to yield the protected macrocycle (e.g., 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane).

Caption: The Richman-Atkins Macrocyclization Workflow.

Trustworthiness & Mechanistic Insight:

-

The Role of Tosyl Groups: The bulky tosyl groups are not merely for protection. They play a crucial role in pre-organizing the linear precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization. This "Thorpe-Ingold effect" or gem-dialkyl effect analogue is why high-dilution conditions are often not necessary for this reaction, making it highly efficient and scalable.[1][8]

-

Solvent Choice: DMF is an ideal solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the sodium cations without interfering with the nucleophilicity of the sulfonamide anions. Its high boiling point (153°C) allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[8]

Deprotection: Releasing the Chelator

The final, critical step is the removal of the tosyl groups to liberate the amine functionalities of the macrocycle, rendering it active for metal chelation.

Protocol:

-

In a flask, add the protected macrocycle to concentrated (97%) sulfuric acid.[3]

-

Heat the stirred mixture at 100°C for 48-72 hours.[3]

-

Cool the mixture in an ice bath and carefully precipitate the product by adding a non-polar solvent like diethyl ether.

-

Filter the resulting salt and neutralize with a strong base (e.g., NaOH) to obtain the free macrocycle (e.g., 1,4,7-triazacyclononane).[3]

Expertise & Causality:

-

Harsh Conditions: The sulfur-nitrogen bond in a sulfonamide is extremely stable. Its cleavage requires harsh, acidic conditions (hot concentrated H₂SO₄ or HBr/acetic acid) or strong reducing agents.[8][9] This stability is advantageous during synthesis but necessitates a robust deprotection strategy. The choice of deprotection method must be compatible with the overall stability of the synthesized macrocycle.

Conclusion: A Cornerstone of Medicinal Inorganic Chemistry

This compound, while a transient intermediate, is a cornerstone reagent for constructing complex polyaza macrocycles. The reliability and efficiency of the Richman-Atkins synthesis, which hinges on this salt, have enabled the widespread development of macrocyclic chelators. These chelators form highly stable complexes with various metal ions, including radioactive isotopes like Gallium-68, Copper-64, and Indium-111, which are used in PET imaging and targeted radiotherapy. A thorough understanding of the synthesis, handling, and reaction mechanisms associated with this compound is therefore essential for any scientist working at the interface of organic synthesis and drug development.

References

-

Richman, J. E., & Oettle, W. F. (1974). 1,4,7,10,13,16-HEXAAZACYCLOOCTADECANE. Organic Syntheses, 54, 97. DOI: 10.15227/orgsyn.054.0097. Available at: [Link]

-

N,N´,N´´-Tritosyldiethylenetriamine disodium salt. (n.d.). CHEMICAL POINT. Retrieved January 21, 2026, from [Link]

-

Weinstein, L. B., & Atkins, T. J. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman-Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. DOI: 10.1021/jo001639o. Available at: [Link]

-

Wängler, C., et al. (2006). 4,7-Diaza-1-azoniacyclononane bromide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o1734. DOI: 10.1107/s1600536809026456. Available at: [Link]

-

This compound. (n.d.). 3B Scientific Corporation. Retrieved January 21, 2026, from [Link]

-

N,N′,N′′-Tritosyldiethylenetriamine disodium salt (97%). (n.d.). Amerigo Scientific. Retrieved January 21, 2026, from [Link]

-

N,N′,N′′-Tritosyldiethylenetriamine. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

-

Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands... (n.d.). Clemson University. Retrieved January 21, 2026, from [Link]

-

Tosyl group. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2007). Google Patents.

Sources

- 1. "Conformational Studies Pertaining to Richman-Atkins Cyclization of Aza" by Megan Marie Sibley [open.clemson.edu]

- 2. grokipedia.com [grokipedia.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. This compound | 52601-80-6 [sigmaaldrich.com]

- 6. 4,7-Diaza-1-azoniacyclononane bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

Navigating the Solubility Landscape of Tosylated Diethylenetriamine Derivatives: A Technical Guide for Researchers

Foreword: The Critical Role of Solubility in Drug Development

In the intricate journey of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate. For researchers and scientists working with novel compounds, a comprehensive understanding of solubility is not merely an academic exercise but a critical determinant of a molecule's potential for therapeutic success. Poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's progression through the development pipeline. This guide provides an in-depth technical exploration of the solubility of tosylated diethylenetriamine derivatives, a class of compounds with significant potential in various therapeutic areas, including as intermediates in the synthesis of complex molecules and as drug delivery vectors.[1] By delving into the physicochemical principles, experimental methodologies, and influencing factors, this document aims to equip you with the field-proven insights necessary to navigate the challenges and unlock the full potential of these promising molecules.

Physicochemical Characteristics of Tosylated Diethylenetriamine Derivatives

The archetypal molecule of this class, N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine, serves as our primary model. Understanding its fundamental properties is the first step in predicting and manipulating its solubility.

The introduction of the tosyl (p-toluenesulfonyl) group to the nitrogen atoms of diethylenetriamine drastically alters the molecule's properties. Diethylenetriamine itself is a colorless, hygroscopic liquid that is soluble in water and polar organic solvents.[2] However, full tosylation results in a stable, solid compound. The tosyl groups, with their aromatic rings and sulfonyl functionalities, introduce significant hydrophobic character and rigidity to the flexible diethylenetriamine backbone.

Table 1: Physicochemical Properties of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine

| Property | Value | Source |

| CAS Number | 56187-04-3 | [1][3][4] |

| Molecular Formula | C₂₅H₃₁N₃O₆S₃ | [3][4] |

| Molecular Weight | 565.73 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 172-176 °C | [3] |

| Predicted pKa | 10.38 ± 0.50 | [3] |

Note: The predicted pKa value suggests that the remaining N-H protons on the tosylated amine have reduced basicity compared to the parent diethylenetriamine.

Deconstructing Solubility: Key Influencing Factors

The solubility of tosylated diethylenetriamine derivatives is a multifactorial phenomenon. A logical and systematic approach to understanding these factors is paramount for successful formulation and application. The interplay of the solvent environment, pH, and temperature governs the extent to which these molecules will dissolve.

Caption: Key factors influencing the solubility of tosylated diethylenetriamine derivatives.

The Role of the Solvent: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a fundamental principle in predicting solubility. The dual nature of tosylated diethylenetriamine derivatives, possessing both hydrophobic (tosyl groups) and potentially polar (sulfonamide and remaining N-H groups) characteristics, leads to a nuanced solubility profile.

-

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and pyridine have been shown to be effective in dissolving N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine, as evidenced by their use in its synthesis and subsequent reactions.[5] These solvents can interact favorably with the polar sulfonamide groups without the steric hindrance that might occur with protic solvents.

-

Polar Protic Solvents: The solubility in polar protic solvents is more variable. For instance, the compound is washed with ice-cold 95% ethanol during its synthesis, indicating low solubility in this medium.[5] This is likely due to the energetic cost of disrupting the strong hydrogen bonding network of the alcohol to accommodate the large, predominantly hydrophobic tosylated molecule.

-

Nonpolar Solvents: Due to the significant hydrophobic surface area of the three tosyl groups, some solubility in nonpolar organic solvents can be expected. However, the presence of the polar sulfonamide linkages will limit extensive solubility in purely nonpolar solvents like hexane.

-

Aqueous Solubility: The aqueous solubility of fully tosylated diethylenetriamine is expected to be very low. The large hydrophobic structure dominates, making it difficult for water molecules to form a solvation shell around the molecule.

The Impact of pH: An Ionization Game

For molecules with ionizable groups, pH is a critical determinant of aqueous solubility. The sulfonamide protons of tosylated diethylenetriamine derivatives are weakly acidic, while any remaining secondary amine protons are weakly basic.

The solubility of sulfonamides is pH-dependent.[6][7][8] At a pH below the pKa of the sulfonamide group, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide proton can be removed, forming an anionic species. This charged form will have significantly greater aqueous solubility due to favorable ion-dipole interactions with water. For sulfonamide-based polymers, the transition from insoluble to soluble occurs at a high degree of ionization (85-90%).[6]

Conversely, if there are remaining secondary amine groups that are not tosylated, they will be protonated at acidic pH, forming a cationic species and thereby increasing aqueous solubility. The extent of this effect will depend on the pKa of these remaining amines.

Temperature's Influence: A Thermodynamic Perspective

The effect of temperature on solubility is governed by the thermodynamics of the dissolution process.[2]

-

Endothermic Dissolution: If the dissolution process is endothermic (absorbs heat), increasing the temperature will increase solubility, according to Le Chatelier's principle. This is common for the dissolution of many solid organic compounds in liquid solvents.

-

Exothermic Dissolution: Conversely, if the dissolution is exothermic (releases heat), increasing the temperature will decrease solubility.[2]

For most sparingly soluble organic compounds, the dissolution process is endothermic, and thus, solubility tends to increase with temperature.[9] However, this relationship must be determined empirically for each specific derivative and solvent system.

Experimental Protocols for Solubility Determination

To ensure scientific integrity and reproducibility, standardized and self-validating protocols for solubility determination are essential. The choice of method often depends on the stage of research and the amount of compound available.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid tosylated diethylenetriamine derivative to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration in solution remains constant.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE). This step is critical to avoid contamination of the sample with undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound should be used for accurate quantification.

-

Validation: To ensure that equilibrium was reached, the experiment can be approached from both supersaturation and undersaturation. For supersaturation, a heated, saturated solution is slowly cooled to the target temperature. The final concentration should be the same as that obtained from the standard undersaturation method.

Kinetic Solubility Determination: A High-Throughput Approach

In early-stage drug discovery, where compound availability may be limited, kinetic solubility assays offer a higher-throughput alternative.[12] These methods typically involve dissolving the compound in a strong organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is taken as the kinetic solubility. While useful for rapid screening, it's important to note that kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions.[12]

Applications in Drug Development

A thorough understanding of the solubility of tosylated diethylenetriamine derivatives is crucial for their successful application in drug development.

-

Synthesis of Complex Molecules: As intermediates, their solubility in various organic solvents dictates the choice of reaction conditions and purification methods. Knowing the solubility profile allows for the design of efficient crystallization processes for purification.

-

Drug Delivery Vectors: When used as or incorporated into drug delivery systems, their aqueous solubility, particularly at physiological pH, is a critical parameter. For instance, in the development of polyamine-based gene delivery vectors, the solubility and ability to interact with nucleic acids are key to their function.

-

Formulation Development: For derivatives intended as active pharmaceutical ingredients (APIs), the solubility data is fundamental for developing appropriate formulations (e.g., oral, injectable). Strategies to enhance solubility, such as salt formation (by deprotonating the sulfonamide) or the use of co-solvents and cyclodextrins, can be rationally designed based on a solid understanding of the molecule's physicochemical properties.

Conclusion: A Foundation for Rational Design

The solubility of tosylated diethylenetriamine derivatives is a complex but manageable challenge. By systematically evaluating the interplay of the compound's structure with the properties of the solvent, pH, and temperature, researchers can gain predictive control over this critical parameter. The experimental protocols outlined in this guide provide a robust framework for generating reliable and reproducible solubility data. This knowledge is not just academic; it forms the very foundation for the rational design of experiments, the efficient synthesis and purification of novel compounds, and the successful development of new therapeutic agents. As you move forward in your research, let this guide serve as a technical resource to illuminate the path from a promising molecule to a potential medicine.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from ResearchGate. [Link]

-

solubility experimental methods.pptx. (n.d.). Retrieved from SlideShare. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Retrieved from Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from SlideShare. [Link]

-

pH-induced solubility transition of sulfonamide-based polymers. (n.d.). Retrieved from PubMed. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from National Institute of Environmental Health Sciences. [Link]

-

Effects of pH on the accumulation of sulfonamides by fish. (n.d.). Retrieved from PubMed. [Link]

-

pH dependency in uptake of sulfonamides by bacteria. (1980). Chemotherapy, 26(3), 153-63. [Link]

-

Richman, J. E., & Oettle, W. F. (n.d.). N,N',N''-TRIS(p-TOLYLSULFONYL)DIETHYLENETRIAMINE. Organic Syntheses. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from DigitalCommons@URI. [Link]

-

N,N′,N′′-Tritosyldiethylenetriamine. (n.d.). Retrieved from Pharmaffiliates. [Link]

-

Diethylenetriamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (n.d.). Retrieved from PubMed. [Link]

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

-

Effect of Temperature on the Solubility of Xonotlite. (n.d.). Retrieved from ResearchGate. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N,N',N''-TRITOSYLDIETHYLENETRIAMINE | 56187-04-3 [chemicalbook.com]

- 4. N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine [cymitquimica.com]

- 5. N,N',N -Tris(p-toluenesulfonyl)diethylenetriamine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of pH on the accumulation of sulfonamides by fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pharmatutor.org [pharmatutor.org]

synthesis of N,N',N''-Tritosyldiethylenetriamine from diethylenetriamine

An In-Depth Technical Guide to the Synthesis of N,N',N''-Tritosyldiethylenetriamine

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of N,N',N''-Tritosyldiethylenetriamine, a critical building block in the development of polyaza macrocycles and other complex molecular architectures.[1] We delve into the underlying chemical principles, present a detailed and validated experimental protocol, and offer insights into the critical parameters that govern reaction success. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing this versatile intermediate.

Introduction: The Strategic Importance of Tritosylated Polyamines

N,N',N''-Tritosyldiethylenetriamine, also known by its systematic name 4-Methyl-N,N-bis(2-((4-methylphenyl)sulfonamido)ethyl)benzenesulfonamide, is a foundational precursor in supramolecular and medicinal chemistry.[2][3] The installation of p-toluenesulfonyl (tosyl) groups onto the nitrogen atoms of diethylenetriamine serves two primary purposes:

-

Protection and Activation: The tosyl groups act as robust protecting groups for the amine functionalities, preventing unwanted side reactions in subsequent synthetic steps.

-

Acidity Modification: Tosylation renders the N-H protons significantly more acidic, facilitating deprotonation and subsequent alkylation reactions, which is the cornerstone of constructing complex macrocyclic structures.[4]

The resulting molecule is an essential starting material for creating chelating agents, catalysts, and functional ligands for various applications, including medical imaging and therapeutics.[4][5]

Core Principles: The Chemistry of Polytosylation

The synthesis of N,N',N''-Tritosyldiethylenetriamine is achieved through the nucleophilic substitution reaction between diethylenetriamine and p-toluenesulfonyl chloride (TsCl).

Mechanism: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atoms of diethylenetriamine onto the electrophilic sulfur atom of tosyl chloride. Diethylenetriamine possesses two primary amines and one secondary amine, all of which are nucleophilic and will react. A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct for each tosylation event. This neutralization is critical as the formation of ammonium salts (R-NH2+-Cl) would deactivate the amine nucleophile and halt the reaction.

The overall balanced chemical equation is: C₄H₁₃N₃ + 3 CH₃C₆H₄SO₂Cl + 3 Base → C₂₅H₃₁N₃O₆S₃ + 3 [Base-H]⁺Cl⁻

The choice of base and solvent system is paramount and dictates the reaction setup, workup procedure, and overall efficiency.

Validated Experimental Protocol

This section details a reliable and scalable protocol for the synthesis, derived from established literature procedures.[6][7] This method utilizes pyridine as both the solvent and the acid scavenger, offering a homogenous reaction environment and straightforward product isolation.

Reagent and Equipment Overview

A summary of the necessary reagents is provided in Table 1. All reagents should be of appropriate purity (e.g., ACS grade or higher). Standard laboratory glassware, including a three-necked round-bottomed flask, a mechanical stirrer, a thermometer, an addition funnel, and a heating mantle, is required.

Table 1: Reagent Properties and Roles

| Reagent | Formula | MW ( g/mol ) | Role | Key Safety Precautions |

| Diethylenetriamine | C₄H₁₃N₃ | 103.17 | Starting Material (Nucleophile) | Corrosive, toxic, handle in a fume hood. |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Tosylating Agent (Electrophile) | Corrosive, moisture sensitive. |

| Pyridine | C₅H₅N | 79.10 | Solvent & Base (Acid Scavenger) | Flammable, toxic, strong odor. Use in a well-ventilated fume hood. |

| Water (Deionized) | H₂O | 18.02 | Precipitation Agent | N/A |

| Ethanol (95%) | C₂H₅OH | 46.07 | Washing Solvent | Flammable. |

Step-by-Step Synthesis Workflow

The entire synthesis workflow, from setup to final product, is illustrated in the diagram below.

Caption: A flowchart of the N,N',N''-Tritosyldiethylenetriamine synthesis.

Detailed Procedure:

-

Reagent Preparation: In a 500 mL beaker, dissolve 115 g (0.6 mol) of p-toluenesulfonyl chloride in 250 mL of pyridine. In a separate smaller beaker, dissolve 21.5 mL (0.2 mol) of diethylenetriamine in 30 mL of pyridine.[6]

-

Causality: Using a stoichiometric excess of tosyl chloride (3 equivalents) ensures the complete tosylation of all three amine groups. Pyridine is an excellent solvent for both reactants.

-

-

Reaction Setup: Charge a 1 L three-necked round-bottomed flask with the p-toluenesulfonyl chloride/pyridine solution. Equip the flask with a mechanical stirrer, a thermometer, and an addition funnel containing the diethylenetriamine/pyridine solution.

-

Controlled Addition: Begin stirring the tosyl chloride solution and slowly add the diethylenetriamine solution dropwise from the addition funnel. Monitor the temperature and maintain it below 50°C during the addition.

-

Causality: The reaction is exothermic. Slow, controlled addition is crucial to prevent a runaway reaction and the formation of undesired byproducts.

-

-

Driving the Reaction: Once the addition is complete, heat the reaction mixture to 50°C and maintain this temperature with continuous stirring for 90 minutes.[6]

-

Causality: Gentle heating provides the necessary activation energy to ensure the less reactive secondary amine is fully tosylated, driving the reaction to completion.

-

-

Product Precipitation: After 90 minutes, turn off the heat and allow the mixture to cool to near room temperature. Carefully pour the warm reaction mixture into a larger conical flask containing 200 mL of deionized water.[6]

-

Causality: The desired product is insoluble in water, while pyridine and pyridine hydrochloride are soluble. The addition of water causes the product to precipitate out of the solution.

-

-

Crystallization and Isolation: Stir the resulting suspension overnight at room temperature. This allows for complete crystallization and maximizes product recovery.[6] Subsequently, cool the flask in an ice bath for at least 2 hours.[6]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold 95% ethanol to remove any residual pyridine and other impurities.[6][8]

-

Drying: Dry the collected light-yellow solid in a vacuum oven at 40°C until a constant weight is achieved. The typical yield is approximately 81-83%.[5][6]

Purification and Characterization

Proper characterization is essential to validate the identity and purity of the synthesized compound. The workflow for this stage is outlined below.

Caption: Workflow for the purification and analysis of the final product.

Physical and Spectroscopic Data

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected results are summarized in Table 2.

Table 2: Characterization Data for N,N',N''-Tritosyldiethylenetriamine

| Parameter | Technique | Expected Result | Reference |

| Appearance | Visual Inspection | White to light-yellow solid/powder | [6] |

| Melting Point | Melting Point Apparatus | 172-176 °C | [1] |

| Purity | HPLC | >98% | |

| Structure | ¹H NMR Spectroscopy | Peaks corresponding to tosyl aromatic protons (~7.4-7.8 ppm), tosyl methyl protons (~2.4 ppm), and ethylene bridge protons (~3.1-3.2 ppm) | [5] |

| Molecular Weight | Mass Spectrometry | [M+H]⁺ at m/z 566.15 | Calculated |

-

Self-Validating Protocol: A sharp melting point within the specified range is a strong indicator of high purity.[1] Any significant deviation or broad melting range suggests the presence of impurities, necessitating further purification, such as recrystallization from methanol or acetonitrile.[8] ¹H NMR provides definitive structural confirmation, and the integration of the peaks should correspond to the expected proton ratios.

Conclusion

The synthesis of N,N',N''-Tritosyldiethylenetriamine is a fundamental and enabling transformation in modern synthetic chemistry. The protocol detailed herein is robust, scalable, and built upon sound chemical principles. By carefully controlling key parameters such as stoichiometry, temperature, and purification procedures, researchers can reliably produce high-purity material essential for advancing research in drug development, catalysis, and materials science.

References

-

Bissig, C. et al. (2018). Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me. ZORA (Zurich Open Repository and Archive). Available at: [Link]

-

Harris, T. (2021). Synthesis and characterization of an iodo-substituted macrocyclic ligand for the potential use as a single photon emission computed tomography imaging agent. TCU Digital Repository. Available at: [Link]

-

Atkins, T. J., Richman, J. E., & Oettle, W. F. N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine. Organic Syntheses Procedure. Available at: [Link]

-

Step 1: Synthesis of N,N',N"-tri(p-toluenesulfonyl)diethylene-triamine. PrepChem.com. Available at: [Link]

-

N,N′,N′′-Tritosyldiethylenetriamine. Pharmaffiliates. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 56187-04-3: 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfo… [cymitquimica.com]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. DSpace [repository.tcu.edu]

- 6. N,N',N''-TRITOSYLDIETHYLENETRIAMINE | 56187-04-3 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

The Tosyl Group as a Robust Amine Protecting Group in Complex Synthesis: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Role of the Tosyl Group in Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within the demanding context of pharmaceutical and drug development, the strategic protection of functional groups is a cornerstone of success.[1] Among the arsenal of protecting groups available to the modern chemist, the p-toluenesulfonyl group, commonly abbreviated as the tosyl (Ts) group, remains an indispensable tool for the temporary masking of primary and secondary amines.[2] The resulting sulfonamide linkage is renowned for its exceptional stability across a wide spectrum of reaction conditions, a characteristic that, while historically presenting challenges for its removal, has been overcome by the development of a diverse array of deprotection strategies.[3][4]

This in-depth technical guide, curated from the perspective of a Senior Application Scientist, moves beyond a mere recitation of protocols. It aims to provide a comprehensive understanding of the causality behind experimental choices, offering field-proven insights into the practical application of the tosyl protecting group. We will delve into the mechanistic underpinnings of tosylation and detosylation, present detailed, self-validating experimental workflows, and summarize critical data to empower researchers in designing robust and efficient synthetic routes.

Core Principles: Why Choose the Tosyl Group?

The utility of the tosyl group is rooted in the strong electron-withdrawing nature of the sulfonyl moiety.[3] Upon reaction with an amine, the resulting tosylamide exhibits significantly reduced nucleophilicity and basicity of the nitrogen atom. This electronic modification renders the protected amine unreactive towards a broad range of electrophiles and stable in both acidic and basic media, thus preventing unwanted side reactions during subsequent synthetic transformations.[3][5]

The tosyl group is a univalent functional group with the chemical formula -SO₂C₆H₄CH₃, derived from p-toluenesulfonic acid.[5] Its introduction to an amine is typically achieved through reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[2][3]

Advantages of the Tosyl Protecting Group:

-

High Stability: Tosylamides are exceptionally stable to a wide pH range, organometallic reagents (e.g., Grignard reagents), and many oxidizing and reducing agents.[5] This robustness allows for a broad scope of subsequent chemical transformations without compromising the protected amine.

-

Crystalline Nature: Tosylated compounds are often crystalline solids, which can facilitate purification by recrystallization.

-

Orthogonality: The tosyl group's stability profile makes it orthogonal to many other common protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, which is particularly valuable in complex syntheses like solid-phase peptide synthesis (SPPS).[6]

Disadvantages of the Tosyl Protecting Group:

-

Harsh Deprotection Conditions: Historically, the primary drawback of the tosyl group was the harsh conditions required for its cleavage, such as strong acids or dissolving metal reductions.[2][7] However, as this guide will detail, numerous milder and more selective methods have been developed.

-

Potential for Over-activation: The acidity of the N-H proton in a primary tosylamide is increased, which can sometimes lead to undesired side reactions at this position.

The Synthetic Workflow: Installation and Cleavage of the Tosyl Group

A successful synthetic strategy involving the tosyl group hinges on efficient and high-yielding installation and removal. The following sections provide a detailed examination of these critical steps.

Part 1: Installation of the Tosyl Group (Tosylation)

The most common method for the tosylation of amines involves the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.[8] The choice of base and solvent is crucial and depends on the substrate's properties, such as solubility and steric hindrance.

Mechanism of Tosylation: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride leaving group.

Caption: Mechanism of Amine Tosylation.

Experimental Protocol: General Procedure for Tosylation of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as pyridine, dichloromethane (DCM), or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.05-1.2 eq) portion-wise to the stirred solution. If using a non-basic solvent like DCM or THF, add a base such as triethylamine (1.5-2.0 eq) or pyridine (used as solvent).[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. If using an organic solvent, dilute with the same solvent and wash sequentially with 1N HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Table 1: Common Conditions for Amine Tosylation

| Amine Type | Reagents | Base | Solvent | Temperature | Typical Reaction Time |

| Primary Aliphatic | TsCl | Pyridine | Pyridine | 0 °C to RT | 2-6 h |

| Primary Aromatic | TsCl | Triethylamine | DCM / THF | 0 °C to RT | 4-12 h |

| Secondary Aliphatic | TsCl | Triethylamine, DMAP (cat.) | DCM | RT | 12-24 h |

| Hindered Amines | TsCl | NaH | THF / DMF | 0 °C to RT | 12-24 h |

Part 2: Cleavage of the Tosyl Group (Detosylation)

The robust nature of the tosylamide bond necessitates specific conditions for its removal.[9] The choice of deprotection method is critical and must be compatible with other functional groups present in the molecule.[9] Modern synthetic chemistry offers a range of options, from classical harsh methods to milder, more selective protocols.

Caption: General Deprotection Strategies for N-Tosylamines.

Reductive Cleavage Methods

Reductive cleavage is one of the most common and effective strategies for detosylation.

-

Samarium(II) Iodide (SmI₂): This single-electron transfer reagent has emerged as a powerful tool for the mild and rapid cleavage of tosylamides.[10][11] The reaction is often instantaneous, even at low temperatures, and tolerates a wide variety of functional groups.[10][12]

Experimental Protocol: SmI₂-mediated Detosylation [3]

-

Preparation: In a flame-dried, nitrogen-flushed flask, dissolve the tosylamide (1.0 eq) in anhydrous THF.

-

Additives: Add an amine (e.g., triethylamine, 2.0-3.0 eq) and water (2.0-3.0 eq).[3]

-

Addition of SmI₂: Cool the solution to the desired temperature (e.g., -78 °C or room temperature) and slowly add a 0.1 M solution of SmI₂ in THF via syringe until the characteristic deep blue color persists.[3]

-

Reaction: Stir at the same temperature until TLC or LC-MS indicates complete consumption of the starting material.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of Rochelle's salt. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

-

Purification: Purify the crude amine by column chromatography or distillation.

-

-

Sodium Naphthalenide: This potent reducing agent is also effective for the cleavage of tosylamides and can be generated in situ.[13]

-

Magnesium in Methanol (Mg/MeOH): This method provides a cost-effective and efficient means of reductive detosylation, often facilitated by ultrasonication.[9][14]

-

Low-Valent Titanium: Reagents generated from TiCl₃ or Ti(O-i-Pr)₄ can effectively cleave N-tosyl bonds under mild conditions.[15][16]

Acidic Hydrolysis

Strong acids can cleave the N-S bond, although these conditions are often harsh and lack functional group compatibility.

-

Hydrobromic Acid (HBr) in Acetic Acid: This classical method often requires elevated temperatures and the use of a scavenger like phenol to trap the liberated tosyl group.[9]

-

Concentrated Sulfuric Acid (H₂SO₄): Can be used for very robust substrates.[17]

Photochemical Deprotection

Photoremovable protecting groups offer the advantage of "traceless" removal with high spatial and temporal control. The tosyl group can be rendered photolabile under certain conditions.

-

Photoinduced Electron Transfer (PET): In the presence of an electron-donating sensitizer, N-tosyl amides can be cleaved by photoinduced electron transfer.[18][19][20] This approach allows for deprotection under mild, neutral conditions.

Table 2: Comparative Overview of Detosylation Methods

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Reductive Cleavage | |||

| SmI₂ | SmI₂/amine/water in THF, -78 °C to RT[10][11] | Very fast, mild, high-yielding, excellent functional group tolerance | Stoichiometric use of expensive reagent |

| Mg/MeOH | Mg turnings in anhydrous MeOH, sonication[9][14] | Inexpensive, effective for many substrates | Can be slow, may not be suitable for base-sensitive groups |

| Sodium Naphthalenide | Na, naphthalene in THF[13] | Powerful reducing agent | Harsh conditions, requires inert atmosphere |

| Low-Valent Titanium | TiCl₃/Li in THF[16] | Mild conditions, good functional group compatibility | Requires preparation of the active reagent |

| Acidic Hydrolysis | |||

| HBr/AcOH | 33% HBr in AcOH, phenol, 60-90 °C[9] | Effective for robust substrates | Very harsh, not suitable for acid-sensitive molecules |

| Photochemical Cleavage | |||

| PET | Electron donor (e.g., PDMBI), reducing agent, light irradiation[20][21] | Extremely mild, high selectivity, spatial/temporal control | Requires specialized equipment, may not be suitable for all substrates |

Applications in Drug Development and Complex Molecule Synthesis